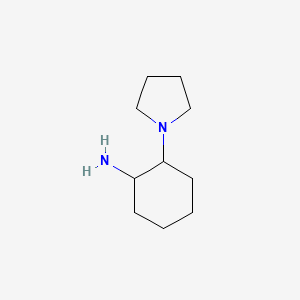

2-(Pyrrolidin-1-yl)cyclohexanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEFKPPJPOWCSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559260 | |

| Record name | 2-(Pyrrolidin-1-yl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118768-63-1 | |

| Record name | 2-(Pyrrolidin-1-yl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies

Chemoenzymatic Synthesis and Biocatalytic Approaches

Chemoenzymatic methods, which combine chemical and enzymatic steps, offer powerful tools for accessing enantiomerically pure compounds. These strategies are particularly valuable for the synthesis of complex molecules like 2-(Pyrrolidin-1-yl)cyclohexanamine.

Enzymatic Resolution Techniques Utilizing Lipases (e.g., CAL-B catalyzed aminolysis)

The kinetic resolution of racemic mixtures of diamines is a key strategy for obtaining enantiomerically pure forms. Lipases, particularly Lipase (B570770) B from Candida antarctica (CAL-B), have proven to be highly effective for this purpose. In a relevant study, the kinetic resolution of (±)-trans-N,N-dialkylaminocyclohexanols was achieved through aminolysis reactions catalyzed by CAL-B, using ethyl acetate (B1210297) as both the solvent and acyl donor. nih.gov This enzymatic acylation selectively modifies one enantiomer of the diamine, allowing for the separation of the acylated product from the unreacted enantiomer. The resulting acetamides and the remaining diamines have been isolated with very high enantiomeric excess (ee) values, typically between 92-99%. nih.gov

This methodology can be applied to the kinetic resolution of racemic trans-2-(Pyrrolidin-1-yl)cyclohexanamine. The enzyme's high selectivity allows for the preparation of both enantiomers in high optical purity.

Table 1: Representative Results for CAL-B Catalyzed Kinetic Resolution of trans-Cyclohexane-1,2-diamine Derivatives

| Substrate | Product | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Unreacted Amine | Reference |

| (±)-trans-N,N-dimethylcyclohexane-1,2-diamine | (1R,2R)-N-(2-(dimethylamino)cyclohexyl)acetamide | >99% | 93% | nih.gov |

| (±)-trans-N,N-diethylcyclohexane-1,2-diamine | (1R,2R)-N-(2-(diethylamino)cyclohexyl)acetamide | 99% | 92% | nih.gov |

Stereospecific Preparations and Pathway Elucidation

Stereospecific synthesis aims to produce a specific stereoisomer of a product. A notable stereospecific route to a related compound, trans-N-methyl-2-(1-pyrrolidinyl)cyclohexanamine, involves the reaction of 7-methyl-7-azabicyclo[4.1.0]heptane with pyrrolidine (B122466). arkat-usa.org This reaction proceeds via the opening of the aziridine (B145994) ring by pyrrolidine, leading to the exclusive formation of the trans isomer. The reaction is typically carried out under reflux in the presence of a mild acid catalyst like ammonium (B1175870) chloride. arkat-usa.org

Another stereospecific pathway involves the conversion of trans-2-(pyrrolidin-1-yl)cyclohexanol to the corresponding diamine. This can be achieved by first converting the alcohol to a good leaving group, such as a mesylate, followed by nucleophilic substitution with an amine. This approach ensures the retention of the trans stereochemistry.

Asymmetric Hydrogenation Pathways

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral compounds from prochiral precursors. This method typically employs a chiral transition metal catalyst to deliver hydrogen to a double bond with high stereocontrol.

Enantioselective Conversion from Cyclic Ketone Precursors

The enantioselective reduction of a cyclic ketone precursor, such as 2-(pyrrolidin-1-yl)cyclohexanone (B8646863), represents a direct approach to chiral this compound. This transformation can be achieved through asymmetric reductive amination. In this process, the ketone reacts with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent to form the desired amine. While direct asymmetric reductive amination of ketones can be challenging, the hydrogenation of pre-formed enamines or imines is a well-established and highly effective alternative.

For instance, the enamine derived from 2-(pyrrolidin-1-yl)cyclohexanone can be hydrogenated using a chiral rhodium or iridium catalyst to yield the target diamine with high enantioselectivity. The choice of chiral ligand is crucial for achieving high levels of stereocontrol.

Epoxide Ring-Opening Reactions with Amines

The ring-opening of epoxides with amines is a classic and reliable method for the synthesis of β-amino alcohols, which are valuable intermediates in the preparation of vicinal diamines.

Formation of Aminocyclohexanol Intermediates

The synthesis of trans-2-(pyrrolidin-1-yl)cyclohexanol, a key intermediate for this compound, can be readily achieved by the reaction of cyclohexene (B86901) oxide with pyrrolidine. This reaction typically proceeds with high regioselectivity and stereoselectivity, yielding the trans product. The reaction can be carried out under neat conditions or in a suitable solvent. The resulting aminocyclohexanol can then be converted to the target diamine through methods described in section 2.1.2.

Table 2: Synthesis of trans-2-(Pyrrolidin-1-yl)cyclohexanol

| Reactant 1 | Reactant 2 | Product | Key Features |

| Cyclohexene Oxide | Pyrrolidine | trans-2-(Pyrrolidin-1-yl)cyclohexanol | High yielding, stereoselective formation of the trans isomer. |

Transition-Metal-Catalyzed Amination Protocols

Transition-metal catalysis offers powerful tools for the formation of C-N bonds, which are central to the synthesis of this compound. These methods often provide high efficiency and selectivity under mild reaction conditions.

Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles

A significant advancement in C-N bond formation is the development of redox-neutral cross-coupling reactions. These reactions are particularly useful when dealing with weak nitrogen nucleophiles. One such innovative approach is the nickelaelectrocatalyzed cross-coupling amination. researchgate.netrsc.orgmasterorganicchemistry.comnih.govnih.gov This method allows for the efficient coupling of aryl halides or tosylates with a variety of weak N-nucleophiles, including anilines and other amines, through a concerted paired electrolysis process. researchgate.netrsc.orgmasterorganicchemistry.comnih.govnih.gov

While direct application to the synthesis of this compound from cyclohexyl precursors has not been extensively reported, the principles of this methodology can be adapted. For instance, a suitably protected 2-aminocyclohexyl halide or tosylate could be coupled with pyrrolidine. The redox-neutral nature of the process, often operating at room temperature, is advantageous for complex molecules with multiple functional groups. masterorganicchemistry.com Density Functional Theory (DFT) calculations have supported the feasibility of such pathways by indicating a facilitated reductive elimination from the nickel(III) intermediate. rsc.org

| Catalyst System | Substrates | Key Features |

| Nickel Catalyst with Paired Electrolysis | Aryl/Alkyl Halides/Tosylates and Weak N-Nucleophiles (e.g., pyrrolidine) | Redox-neutral conditions, broad substrate scope, potential for room temperature reactions. |

Multicomponent Reaction Strategies for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient pathway to molecular diversity. researchgate.net These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds. nih.gov

For the synthesis of the this compound scaffold, an MCR approach could be envisioned starting from simple, readily available building blocks. For example, a reaction involving cyclohexene oxide, an amine (or ammonia), and a 1,4-dicarbonyl equivalent or a precursor to the pyrrolidine ring could potentially assemble the core structure in a single step. The Ugi or Passerini reactions, which are classic examples of MCRs, could also be adapted with appropriately functionalized starting materials to construct the target diamine framework. While a specific MCR for this compound is not prominently described in the literature, the modularity of MCRs makes them a highly attractive strategy for the exploration of novel synthetic routes. researchgate.net

Organocatalytic Synthesis Routes for Pyrrolidine Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the asymmetric synthesis of complex molecules. nih.govchemicalbook.com Chiral pyrrolidine scaffolds are themselves often used as organocatalysts, but their synthesis can also be achieved through organocatalytic methods, ensuring high enantioselectivity. rsc.orgnih.govchemicalbook.com

The synthesis of an enantiomerically pure this compound could be approached by first constructing a chiral pyrrolidine ring using organocatalysis, followed by its attachment to the cyclohexane (B81311) backbone. For instance, asymmetric Michael additions or [3+2] cycloadditions catalyzed by chiral amines or Brønsted acids can produce highly substituted pyrrolidines with excellent stereocontrol. organic-chemistry.org A plausible strategy would involve the reaction of a chiral amine catalyst with α,β-unsaturated aldehydes or ketones and a suitable nitrogen-containing Michael donor to form the pyrrolidine ring.

Alternatively, an organocatalytic process could be employed to directly introduce the pyrrolidine moiety onto a cyclohexanone (B45756) precursor in an asymmetric fashion. For example, a proline-catalyzed α-amination of a cyclohexanone derivative, followed by reductive amination and cyclization with a four-carbon unit, could lead to the desired product. The development of novel chiral spiro-pyrrolidine silyl (B83357) ether organocatalysts has demonstrated high efficiency in asymmetric Michael additions for constructing all-carbon quaternary centers, a technology that could be adapted for C-N bond formation. mdpi.com

| Organocatalytic Strategy | Key Reaction | Potential Application for Target Compound |

| Asymmetric Michael Addition | Addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. | Formation of a chiral pyrrolidine precursor. |

| Asymmetric [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene. | Direct construction of the pyrrolidine ring with stereocontrol. |

| Proline-catalyzed α-functionalization | α-amination or α-alkylation of a ketone. | Enantioselective introduction of a nitrogen or carbon substituent on a cyclohexanone precursor. |

Stereochemical Control and Enantioselective Synthesis

Enantiomeric Forms and Absolute Configuration Assignment

Due to the presence of two chiral centers on the cyclohexane (B81311) ring at positions 1 and 2, 2-(Pyrrolidin-1-yl)cyclohexanamine can exist as multiple stereoisomers. The key enantiomeric pair, which are non-superimposable mirror images of each other, are designated as the (1S,2S) and (1R,2R) isomers. The 'S' and 'R' descriptors, derived from the Cahn-Ingold-Prelog priority rules, define the absolute configuration at each stereocenter.

Stereoselective Intermediate Formation and Elucidation

The controlled synthesis of specific stereoisomers of this compound relies heavily on the formation and reaction of stereochemically defined intermediates. One powerful strategy in the synthesis of related 1,2-diamines involves the use of a meso-aziridinium ion. This highly strained, three-membered ring intermediate can be formed from a suitable precursor, and its subsequent ring-opening by a nucleophile, such as pyrrolidine (B122466), can proceed with high stereocontrol.

The symmetry of the meso-aziridinium ion allows for the attack of the nucleophile at either of the two equivalent carbons. When a chiral nucleophile or a chiral catalyst is employed, this can lead to an enantioselective ring-opening, affording one enantiomer of the product in excess. The elucidation of this transient intermediate is often achieved through mechanistic studies, including kinetic analysis and the characterization of side products, which provide evidence for its existence and role in the reaction pathway.

Kinetic Resolution Methodologies

When a racemic mixture of this compound is produced, kinetic resolution offers a means to separate the enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral resolving agent.

Lipase-Catalyzed Dynamic Kinetic Resolutions

Enzymes, particularly lipases, are highly effective chiral catalysts for kinetic resolutions. In a dynamic kinetic resolution (DKR), the unreacted enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% for a single, desired enantiomer.

While specific data for this compound is not prevalent, the principle involves the selective acylation of one enantiomer's amino group by a lipase (B570770), such as Candida antarctica lipase B (CALB), in the presence of an acyl donor. The acylated product can then be separated from the unreacted enantiomer. For the DKR to be effective, a compatible racemization catalyst must be employed that can interconvert the enantiomers of the starting material under the reaction conditions without interfering with the enzymatic acylation.

Diastereoselectivity in Synthetic Transformations

The synthesis of derivatives of this compound often involves reactions at the amino or pyrrolidine nitrogen atoms, or on the cyclohexane ring itself. The pre-existing stereocenters in the molecule can exert a significant influence on the stereochemical outcome of these subsequent transformations, a phenomenon known as diastereoselectivity.

For instance, the reaction of a chiral derivative of this compound with a prochiral electrophile can lead to the preferential formation of one diastereomer over the other. The steric bulk of the pyrrolidine and the orientation of the substituents on the cyclohexane ring can direct the approach of the incoming reagent, leading to a high degree of diastereocontrol. This principle is fundamental in asymmetric synthesis, where the goal is to construct complex molecules with multiple, well-defined stereocenters. The development of synthetic methods that afford high diastereoselectivity is a key area of research in organic chemistry. rsc.org

Impact of Stereogenicity on Molecular Scaffolding

When incorporated into a larger framework, such as a pharmaceutical agent or a ligand for a metal catalyst, the specific (1S,2S) or (1R,2R) configuration of the this compound unit will dictate the precise spatial arrangement of the appended functionalities. This, in turn, governs the molecule's ability to bind to a specific biological target or to effectively catalyze a chemical reaction. The rigid conformation of the cyclohexane ring, combined with the stereochemically defined substituents, provides a robust and predictable platform for the rational design of new functional molecules.

Application in Catalysis and Ligand Design

Chiral Ligands for Asymmetric Transformations

The C₂-symmetric nature of the diaminocyclohexane core, coupled with the proven efficacy of the pyrrolidine (B122466) ring in inducing stereoselectivity, positions these compounds as privileged platforms for ligand design in asymmetric transformations.

The pyrrolidine motif is a cornerstone in the design of highly effective chiral ligands for transition-metal catalysis. In particular, derivatives of (S)-prolinol, which share the chiral pyrrolidine ring, have been successfully developed into novel aminophosphine (B1255530) ligands for the palladium-catalyzed asymmetric allylic alkylation (AAA). nih.gov This reaction is a powerful method for forming stereogenic carbon-carbon bonds.

Researchers have designed and synthesized a series of chiral aminophosphine ligands from (S)-prolinol and evaluated their performance in the AAA of 1,3-diphenyl-2-propenyl acetate (B1210297). organic-chemistry.org By modifying the ligand structure, particularly through the introduction of trialkylsilyl groups, enantiomeric excesses of up to 98% were achieved. organic-chemistry.org The study revealed that the configuration of the chiral ligand was crucial for selectivity and that certain ligands could be modified in situ to enhance enantioselectivity. organic-chemistry.org The effectiveness of these ligands underscores the importance of the chiral pyrrolidine scaffold in creating a well-defined steric and electronic environment around the metal center, which is essential for inducing high enantioselectivity in palladium-catalyzed reactions. organic-chemistry.org

Table 1: Performance of (S)-Prolinol-Derived Chiral Ligands in Pd-Catalyzed Asymmetric Allylic Alkylation organic-chemistry.orgReaction: Alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

| Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (aS,S)-4a | Toluene | 99 | 90 |

| (aS,S)-4b | Toluene | 99 | 95 |

| (aS,S)-4c | Toluene | 99 | 98 |

| (aS,S)-4c | Ether | 99 | 98 |

| (aS,S)-4d | Toluene | 99 | 96 |

The diamine structure inherent in 2-(Pyrrolidin-1-yl)cyclohexanamine provides an ideal starting point for the design of receptors capable of binding anions. The two amine groups can be readily functionalized to incorporate hydrogen-bond donor groups, such as ureas or thioureas, which are known to form strong interactions with anions.

For instance, researchers have synthesized cyclic receptors containing 2,6-bis-(1,2,3-triazolyl)-pyridine units functionalized with thiourea (B124793) groups. nih.gov These molecules were shown to be effective anion carriers, capable of transporting chloride ions across lipid bilayers. nih.gov The binding and transport activity of these synthetic hosts are dominated by their hydrogen-bonding capabilities and lipophilicity. nih.gov The diaminocyclohexane scaffold offers a rigid, pre-organized platform to position hydrogen-bond donating groups effectively for anion recognition, a key principle in the field of supramolecular chemistry.

Organocatalytic Systems

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has emerged as a powerful alternative to metal-based catalysis. The structural features of this compound make it and its derivatives prime candidates for several types of organocatalytic systems.

Hydrogen-bond donation is a fundamental activation mode in organocatalysis. acs.org Catalysts equipped with H-bond donor motifs can activate electrophiles by forming hydrogen bonds, thereby lowering the energy of the reaction's transition state. The amine groups on the diaminocyclohexane scaffold can serve as effective hydrogen-bond donors.

The strength and geometry of these interactions are critical for catalysis. acs.org By modifying the diamine structure, it is possible to create a defined binding pocket that presents multiple N-H donors for substrate activation. This approach has been used successfully with various scaffolds, including thioureas and squaramides, to catalyze a range of reactions. acs.org The rigid cyclohexane (B81311) backbone of the title compound provides a robust framework for positioning these hydrogen-bonding groups with precision, enabling effective and stereoselective substrate activation.

The pyrrolidine ring is a central component in one of the most prominent strategies in organocatalysis: enamine catalysis. nih.gov Pyrrolidine derivatives react with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamine intermediates. The conformation of the pyrrolidine ring in this intermediate is a critical factor for controlling the stereochemical outcome of the subsequent reaction with an electrophile. nih.gov

Furthermore, the combination of achiral pyrrolidine enamines with chiral Brønsted acids has proven to be a highly effective strategy for achieving enantioselectivity. acs.orgnih.gov In this cooperative catalytic system, the enamine acts as the nucleophile while the chiral Brønsted acid activates the electrophile and controls the stereochemistry of the bond-forming step through non-covalent interactions, such as hydrogen bonding. acs.org For example, in the nitroso aldol (B89426) reaction, the choice of a pyrrolidine-derived enamine in combination with a specific chiral Brønsted acid, such as a glycolic acid or TADDOL derivative, allows for complete control over the regioselectivity (O- vs. N-adduct) and achieves high enantioselectivity. acs.orgnih.gov The basicity of the pyrrolidine moiety influences the reaction, requiring a more acidic Brønsted acid for activation compared to other cyclic amines like morpholine (B109124). nih.gov

Role as Chiral Auxiliaries in Synthetic Methodologies

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. The pyrrolidine scaffold is a well-established structural motif in effective chiral auxiliaries.

For example, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, which is derived from proline, serves as a recyclable chiral auxiliary for the synthesis of optically active α-amino acids. tcichemicals.com The auxiliary forms a nickel complex with a racemic α-amino acid, facilitating isomerization at the α-position to favor one enantiomer. Subsequent hydrolysis removes the auxiliary and yields the desired (S)-amino acid with high optical purity. tcichemicals.com The defined and rigid conformation of the pyrrolidine ring within the auxiliary is key to creating the diastereomeric transition states necessary for high stereochemical induction. This principle can be extended to auxiliaries derived from the this compound scaffold, where the inherent chirality and rigidity can be harnessed to control stereoselectivity in a wide range of synthetic transformations.

Substrate Reactivity in Metal-Catalyzed Coupling Reactions (e.g., pyrrolidine in KA2 coupling)

The reactivity of pyrrolidine as a substrate is particularly notable in the context of metal-catalyzed multicomponent reactions, such as the Ketone-Amine-Alkyne (KA2) coupling. This reaction is a powerful tool for the synthesis of quaternary propargylamines, which are valuable intermediates in organic synthesis. The KA2 coupling involves the reaction of a ketone, an amine, and a terminal alkyne, typically catalyzed by a transition metal salt, to afford a propargylamine (B41283) with a newly formed tetrasubstituted carbon center.

In this context, pyrrolidine has demonstrated high reactivity, often serving as a benchmark amine for these transformations. For instance, in the zinc-catalyzed KA2 coupling, pyrrolidine has been shown to be more reactive than other cyclic secondary amines like piperidine (B6355638) and morpholine under certain conditions. nih.gov This heightened reactivity can be attributed to the favorable nucleophilicity and steric profile of the pyrrolidine nitrogen.

A prime example of this reactivity is the efficient synthesis of 1-(1-(phenylethynyl)cyclohexyl)pyrrolidine through the Zn-catalyzed KA2 coupling of cyclohexanone (B45756), pyrrolidine, and phenylacetylene (B144264). acs.org This reaction proceeds with high efficiency under neat (solvent-free) conditions, highlighting the practical utility of this methodology.

Detailed research findings have demonstrated that the reaction conditions can be optimized to achieve excellent yields. For example, using zinc acetate as the catalyst, the reaction between cyclohexanone, pyrrolidine, and phenylacetylene can furnish the corresponding propargylamine in high isolated yield. acs.org The efficiency of this transformation underscores the utility of pyrrolidine as a reactive substrate in the construction of complex molecular architectures.

Table 1: Zinc-Catalyzed KA2 Coupling of Cyclohexanone, Pyrrolidine, and Phenylacetylene acs.org

| Catalyst | Catalyst Loading (mol %) | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|---|---|

| Zn(OAc)₂ | Not specified | Not specified | 8 | 96 |

| Zn(OAc)₂ | Not specified | Not specified | 4 | 83 |

| Zn(OAc)₂ | 5.0 | 110 | Not specified | 83 |

The data illustrates that a high yield of the desired propargylamine can be achieved, with the reaction time being a significant factor in maximizing the product yield. acs.org The ability to perform this reaction efficiently, even with a reduced catalyst loading, further emphasizes the robustness of this protocol and the high reactivity of pyrrolidine as a substrate. acs.org

Beyond zinc catalysis, pyrrolidine has also been employed in copper-catalyzed systems for the synthesis of propargylamines, further demonstrating its versatility as a reactive amine component in metal-catalyzed coupling reactions. nih.gov

Chemical Derivatization and Scaffold Exploration

Synthesis of Structural Analogs and Homologs

The synthesis of structural analogs of 2-(pyrrolidin-1-yl)cyclohexanamine often involves modifying the foundational components of the molecule. Strategies include the use of different cyclic amines in place of pyrrolidine (B122466) to explore the impact of ring size and heteroatom placement on activity. For instance, analogs incorporating piperidine (B6355638) or other heterocyclic systems can be synthesized to probe the spatial requirements of the binding pocket.

Homologation, the process of adding one or more methylene (B1212753) groups, can be applied to the cyclohexane (B81311) ring or to substituents on the pyrrolidine ring. This allows for a systematic investigation of the optimal chain length for biological activity. The synthesis of these analogs and homologs often relies on established synthetic methodologies, such as reductive amination of cyclohexanone (B45756) derivatives with the desired amine, followed by further functionalization.

Pyrrolidine Ring Modifications and Functionalizations for Novel Structures

The pyrrolidine ring is a key component for modification, and its functionalization has been extensively explored to generate novel chemical entities. The nitrogen atom of the pyrrolidine imparts basicity to the scaffold. nih.gov Substitutions at various positions on the pyrrolidine ring can significantly influence the molecule's properties.

One common approach is the introduction of substituents at the 2-position of the pyrrolidine ring. nih.gov For example, incorporating hydroxymethyl groups can alter solubility and provide additional hydrogen bonding opportunities. nih.gov The synthesis of polyhydroxylated pyrrolidines, also known as aza-sugars, has been a significant area of research. nih.gov These compounds can mimic the transition state of carbohydrate-processing enzymes and have shown potential in various therapeutic areas. nih.gov Synthesis of these modified pyrrolidines can be achieved through methods like double reductive amination or by starting from chiral precursors like carbohydrates. nih.govnih.gov

Furthermore, the creation of pyrrolidin-2-ones and pyrrolidine-2,5-diones from appropriate precursors allows for the introduction of carbonyl functionalities, which can act as hydrogen bond acceptors or be further derivatized. researchgate.netresearchgate.net The synthesis of these can be achieved through various methods, including the reaction of erythruronolactone with amines or the ring contraction of piperidine derivatives. researchgate.netrsc.org

Cyclohexane Ring Modifications and Substitution Patterns

Introducing substituents on the cyclohexane ring can be achieved through various synthetic methods. For example, starting with substituted cyclohexanones allows for the direct incorporation of functional groups at different positions. The relative stereochemistry of the substituents on the cyclohexane ring, particularly the relationship between the pyrrolidinyl and amino groups (cis or trans), is a crucial factor that can dramatically affect biological activity.

The development of synthetic routes to access specific stereoisomers is a key focus in this area. These stereochemically defined analogs are essential for detailed structure-activity relationship studies.

Exploitation of Dual Nitrogen Functionality in Derivative Synthesis

The presence of two nitrogen atoms—a secondary amine within the pyrrolidine ring and a primary amine on the cyclohexane ring—provides a unique opportunity for selective functionalization. The differing pKa values of these two amines allow for chemoselective reactions under carefully controlled conditions.

For instance, the more basic pyrrolidine nitrogen can be selectively protonated or alkylated, leaving the primary amine available for other transformations. Conversely, the primary amine can be selectively acylated or converted into other functional groups while the pyrrolidine nitrogen remains unreacted. This differential reactivity is a powerful tool for building complex molecules. For example, this has been utilized in the synthesis of 2-aminopyrimidine (B69317) derivatives. nih.gov

Integration into Diverse Heterocyclic Frameworks

The this compound scaffold can be integrated into larger, more complex heterocyclic systems. This is often achieved by using one or both of the nitrogen atoms as anchor points for the construction of new rings.

For example, the primary amine can be used as a key building block in the synthesis of fused heterocyclic systems. Reactions such as condensations with dicarbonyl compounds or multicomponent reactions can lead to the formation of a wide variety of heterocyclic structures, including pyridines, pyrimidines, and benzodiazepines. google.com The Ugi reaction, a multicomponent reaction involving an isocyanide, an aldehyde or ketone, a primary amine, and a carboxylic acid, has been used to generate novel N-acyl α-amino carboxamides. researchgate.net This approach significantly expands the chemical space that can be explored, leading to the discovery of compounds with novel biological activities.

Structure-Activity Relationship (SAR) Studies in Chemical Research

Systematic modifications of the this compound scaffold are crucial for establishing structure-activity relationships (SAR). SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity.

For the derivatives of this compound, SAR studies typically involve evaluating the effects of:

Pyrrolidine Ring Substitutions: The nature, size, and position of substituents on the pyrrolidine ring are systematically varied to determine their impact on potency and selectivity. nih.govnih.gov For example, in a study of pyrrolidine pentamine derivatives, alterations at the R1 position of the most active compounds led to reduced inhibitory activity, highlighting the importance of the S-phenyl moiety at this location. nih.govnih.gov

Cyclohexane Ring Modifications: The influence of stereochemistry (cis/trans isomers) and the presence of substituents on the cyclohexane ring are investigated.

Nature of the Amine Functionalities: The effect of converting the primary amine to secondary or tertiary amines, or incorporating it into a heterocyclic system, is assessed.

These studies often employ techniques like molecular docking to correlate the structural modifications with binding affinity to a target protein. nih.govresearchgate.net A significant correlation has been found between the calculated binding energies (ΔG) and the inhibitory activity of certain pyrrolidine derivatives. nih.govresearchgate.net The insights gained from SAR studies are invaluable for the rational design of more potent and selective compounds.

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to predict the electronic structure and properties of molecules.

Reaction Mechanism Investigations and Pathway Mapping

While DFT is a principal method for investigating reaction mechanisms, no studies have been published that apply this to map the reaction pathways involving the formation or subsequent reactions of 2-(Pyrrolidin-1-yl)cyclohexanamine. Such research would typically involve identifying reactants, products, intermediates, and transition states to construct a complete energy profile of the reaction.

Transition State Characterization and Energy Barrier Analysis

The characterization of transition states and the calculation of associated energy barriers are crucial for understanding reaction kinetics. At present, there is no available literature containing DFT calculations that characterize the transition states or analyze the energy barriers for reactions involving this compound.

Conformational Analysis and Energetic Profiles

Due to the flexibility of the cyclohexyl and pyrrolidinyl rings, this compound can exist in multiple conformations. A thorough conformational analysis using DFT would reveal the relative stabilities of these different spatial arrangements. Regrettably, no specific energetic profiles or detailed conformational analyses for this compound are documented in peer-reviewed sources.

Non-Covalent Interaction Analysis (e.g., AIM, NBO, Hirshfeld Surface, RDG)

The study of non-covalent interactions (NCIs) is critical for understanding molecular stability, crystal packing, and intermolecular interactions. Techniques such as Atoms in Molecules (AIM), Natural Bond Orbital (NBO) analysis, Hirshfeld surface analysis, and Reduced Density Gradient (RDG) plots are standard tools for this purpose. There are currently no published studies that apply these NCI analysis methods to this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method for exploring the vast conformational space of flexible molecules over time. biorxiv.org This technique allows for the examination of molecular motions and the identification of preferred conformations in different environments. biorxiv.org Despite the utility of MD simulations for such purposes, a search of the scientific literature yielded no studies focused on the conformational exploration of this compound. biorxiv.orgresearchmap.jpnih.gov

Elucidation of Regioselectivity and Stereoselectivity through Computational Modeling

Computational modeling, particularly with DFT, is an effective approach for predicting and explaining the regioselectivity and stereoselectivity of chemical reactions. For the synthesis of substituted cyclohexanes like this compound, these models could predict which isomers are favored and why. However, no computational studies have been specifically conducted or published to elucidate the regioselectivity or stereoselectivity in reactions leading to or involving this compound.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 2-(Pyrrolidin-1-yl)cyclohexanamine derivatives in solution. It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei.

For molecules with complex overlapping signals, such as derivatives of this compound, one-dimensional NMR spectra are often insufficient for a complete assignment. Multi-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these ambiguities.

COSY experiments map the coupling relationships between protons (¹H-¹H), allowing for the identification of adjacent protons within the pyrrolidine (B122466) and cyclohexane (B81311) rings.

HSQC spectra correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing a clear map of C-H bonds.

HMBC experiments reveal longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly crucial for connecting the distinct structural fragments of the molecule, such as linking the pyrrolidine ring to the cyclohexane ring and identifying the positions of further substitutions.

Together, these techniques enable the unambiguous assignment of nearly all ¹H and ¹³C chemical shifts, forming the foundation of a rigorous structural proof.

NMR spectroscopy is instrumental in establishing the relative stereochemistry of substituents on the cyclohexane ring. The spatial relationship (i.e., cis or trans) between the pyrrolidinyl group and the amine group is determined by analyzing the proton-proton coupling constants (J-values). A large coupling constant between the protons at the C1 and C2 positions is typically indicative of a trans-diaxial arrangement, a key piece of conformational information.

Furthermore, NMR is the standard method for assessing the diastereomeric purity of a sample. rsc.org In a mixture, each diastereomer will produce a distinct set of NMR signals. By comparing the integration (area) of signals unique to each diastereomer, the diastereomeric ratio and diastereomeric excess (de) can be accurately calculated. This is a critical quality control step in asymmetric synthesis, where the goal is to produce a single stereoisomer. rsc.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

While NMR provides the solution-state structure, X-ray crystallography offers an exact picture of the molecule in the solid state. For derivatives of this compound that can be grown into single crystals of sufficient quality, X-ray diffraction analysis provides the ultimate proof of structure.

This technique yields precise data on bond lengths, bond angles, and torsional angles. Crucially, for chiral molecules, X-ray crystallography can determine the absolute configuration (R/S) of all stereogenic centers, providing an unambiguous three-dimensional structure. nih.govrsc.org The resulting crystal structure also reveals information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern how the molecules pack together in a crystal lattice. nih.gov

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a vital analytical tool for confirming the molecular weight of synthesized compounds. nih.gov High-Resolution Mass Spectrometry (HRMS) is particularly valuable, as it measures the mass-to-charge ratio with high precision, allowing for the determination of the elemental formula of the target molecule. This serves as a primary method for confirming that the intended product has been formed.

In addition to product confirmation, MS, often coupled with liquid chromatography (LC-MS), is used to monitor the progress of a reaction by tracking the disappearance of reactants and the appearance of the product over time. nih.gov The fragmentation patterns observed in the mass spectrum can also offer supplementary structural information that corroborates NMR and other spectroscopic data.

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress Tracking

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. slideshare.net For this compound, IR spectroscopy can confirm the presence of key vibrational modes.

The primary use of IR is to verify the presence or absence of key functional groups. For example, in the synthesis of this compound, the disappearance of a ketone's C=O stretch and the appearance of the N-H stretches would signal a successful reductive amination.

Table 1: Characteristic Infrared Absorption Frequencies

| Functional Group | Bond | Typical Wavenumber (cm⁻¹) | Intensity/Shape |

| Primary Amine | N-H Stretch | 3200–3500 | Medium, often a doublet |

| Aliphatic Chains | C-H Stretch | 2850–2960 | Strong |

| Amine | C-N Stretch | 1020–1250 | Medium to Weak |

Data sourced from general IR spectroscopy principles. libretexts.orgpressbooks.publibretexts.orgcore.ac.uk

Future Directions in 2 Pyrrolidin 1 Yl Cyclohexanamine Research

Development of Novel Asymmetric Synthetic Methodologies with Enhanced Efficiency

The synthesis of 2-(pyrrolidin-1-yl)cyclohexanamine and its derivatives is a critical area of research, as the catalyst's accessibility directly impacts its widespread application. Future efforts are concentrated on developing synthetic routes that are not only high-yielding but also more efficient in terms of step economy and resource utilization. Researchers are moving beyond traditional multi-step sequences to devise more convergent and streamlined strategies.

Key areas of development include:

Catalytic C-H Amination: Directing the amination of C-H bonds on the cyclohexane (B81311) ring offers a more atom-economical approach compared to classical methods that require pre-functionalized starting materials.

Biocatalytic Routes: Employing enzymes to perform key stereoselective steps could provide unparalleled enantiopurity while operating under mild, environmentally friendly conditions.

Mechanochemical Synthesis: Utilizing ball-milling and other mechanochemical techniques to reduce or eliminate the need for bulk solvents, thereby decreasing waste and simplifying purification procedures.

These advanced methodologies aim to reduce the cost and environmental footprint associated with catalyst production, making these powerful tools more accessible for both academic and industrial research.

Exploration of Expanded Catalytic Applications in Emerging Chemical Transformations

While this compound is well-established in classic transformations like Michael and aldol (B89426) additions, a significant future direction is its application in more complex and emerging chemical reactions. wikipedia.orgrsc.org The unique ability of this catalyst to activate substrates via enamine or iminium ion intermediates opens doors to a wide array of possibilities.

Emerging applications being explored include:

Domino and Cascade Reactions: Designing multi-step, one-pot sequences where the catalyst orchestrates a series of bond-forming events to rapidly build molecular complexity from simple precursors. researchgate.net This approach is highly valuable for the total synthesis of natural products and complex pharmaceuticals. researchgate.net

Photoredox Catalysis: Combining the chiral amine catalyst with a photoredox catalyst allows for the generation of radical intermediates. This dual-catalysis strategy enables novel enantioselective transformations that are not accessible through traditional two-electron pathways.

Asymmetric Cycloadditions: Expanding the scope of [3+2] and other cycloaddition reactions to synthesize highly substituted and stereochemically rich heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. nih.gov

Remote Functionalization: Developing catalyst systems that can control stereochemistry at a position remote from the initial site of reaction, a significant challenge in synthetic chemistry.

These expanded applications demonstrate the versatility of the this compound framework and its potential to address unsolved problems in asymmetric synthesis.

Rational Design of Next-Generation Derivatives for Specific Research Objectives

The modification of the parent this compound structure is a key strategy for optimizing its performance and tailoring its reactivity for specific applications. nih.gov The rational design of next-generation catalysts involves strategic structural changes to enhance selectivity, activity, and stability.

These designs often focus on installing secondary functional groups that can participate in the catalytic cycle through non-covalent interactions, such as hydrogen bonding, to better organize the transition state. nih.gov For instance, incorporating hydrogen-bond donors like amides, sulfonamides, or ureas into the catalyst backbone has been shown to significantly improve enantioselectivity in various reactions. nih.govmdpi.com

| Derivative Class | Structural Modification | Targeted Improvement | Example Application |

|---|---|---|---|

| Prolinamides | Addition of an amide group | Enhanced H-bond network, improved stereocontrol | Aldol and Biginelli Reactions mdpi.com |

| Sulfonamides | Addition of a sulfonamide group (-NHTf) | Increased acidity of H-bond donor, locking catalyst conformation nih.gov | Michael Addition of Aldehydes to Nitroalkenes nih.gov |

| Bifunctional Catalysts | Incorporation of thiourea (B124793) or squaramide moieties | Dual activation of both nucleophile and electrophile | Complex Cascade Reactions |

| Immobilized Catalysts | Attachment to a solid support (e.g., polymer) | Facilitated recovery and reuse, suitability for flow chemistry researchgate.netnih.gov | Large-scale synthesis nih.gov |

This targeted approach allows researchers to create a toolbox of specialized catalysts, each optimized for a particular class of substrate or reaction type, moving beyond a "one-size-fits-all" model.

Integration of Advanced Computational Modeling for Predictive Chemical Research

Computational chemistry has become an indispensable tool for accelerating catalyst development. Density Functional Theory (DFT) and other modeling techniques provide deep insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. wikipedia.orgnih.gov

For this compound research, computational modeling is being used to:

Elucidate Reaction Mechanisms: Precisely map the energetic landscape of the catalytic cycle, identifying the rate-determining step and key intermediates, such as the enamine species. wikipedia.org

Predict Stereochemical Outcomes: Analyze the transition state structures leading to different stereoisomers, allowing researchers to understand why a particular enantiomer is formed preferentially. nih.gov

Guide Catalyst Design: In silico screening of virtual libraries of new catalyst derivatives can predict which modifications are most likely to improve performance. This predictive power helps to prioritize synthetic efforts and reduces the amount of trial-and-error experimentation required.

By integrating computational predictions with experimental validation, researchers can engage in a more informed and efficient design cycle, leading to the rapid discovery of superior catalysts.

Synergistic Approaches with Flow Chemistry and Sustainable Synthesis Technologies

The principles of green chemistry are increasingly influencing catalyst design and application. Future research on this compound will emphasize its integration with sustainable technologies, particularly continuous flow chemistry.

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and superior process control. researchgate.net By immobilizing this compound derivatives onto solid supports or within membrane reactors, these catalysts can be seamlessly incorporated into continuous flow systems. goflow.at

This synergy offers several key benefits:

Process Intensification: Flow reactors can often achieve higher yields and selectivities in shorter reaction times compared to batch methods.

Scalability: Reactions developed on a small scale in the lab can be more easily and safely scaled up to industrial production levels with minimal re-optimization.

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Handling of large volumes of reagents can be hazardous | Small reactor volumes and better temperature control minimize risks researchgate.net |

| Efficiency | Reaction times can be long; mixing may be inefficient | Improved mass/heat transfer leads to faster reactions and higher yields |

| Catalyst Recovery | Often requires difficult chromatographic separation | Immobilized catalyst is easily retained and reused nih.gov |

| Scalability | Scaling up can be non-linear and require significant redevelopment | Scalable by running the system for a longer duration ("scaling out") |

The combination of highly efficient, rationally designed catalysts with sustainable manufacturing technologies like flow chemistry represents a powerful strategy for the future of chemical synthesis.

Q & A

Q. What are the optimal synthetic routes for 2-(Pyrrolidin-1-yl)cyclohexanamine, and how can purity be ensured?

- Methodological Answer : Synthesis can proceed via reductive amination between cyclohexanone and pyrrolidine, followed by purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity validation requires gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with UV detection. Cross-reference spectral data (e.g., H NMR, C NMR) with databases like NIST Chemistry WebBook for structural confirmation .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm). Computational methods (e.g., B3LYP/6-31G** level optimizations) predict electronic properties and conformer stability .

Q. What experimental protocols are recommended for determining physicochemical properties like solubility and pKa?

- Methodological Answer : Solubility studies involve gravimetric analysis in solvents (water, ethanol, DMSO) at controlled temperatures. For pKa determination, use potentiometric titration with a pH meter or capillary electrophoresis. Validate results against predictive software (e.g., ACD/Labs) and reference datasets .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Consult Safety Data Sheets (SDS) for hazard identification (e.g., skin/eye irritation risks). Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers under inert gas (N) to prevent oxidation. Institutional guidelines should align with OSHA standards .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in catalytic or biological systems?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or employ trapping experiments with radical scavengers. Surface-enhanced Raman spectroscopy (SERS) or X-ray crystallography can monitor reaction intermediates. Computational docking (AutoDock Vina) predicts binding affinities in enzyme-substrate systems .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. How can computational modeling predict the environmental fate or metabolic pathways of this compound?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models (EPI Suite) to estimate biodegradation half-lives. Molecular dynamics (MD) simulations in lipid bilayers predict membrane permeability. Metabolite identification via in silico tools (e.g., Meteor Nexus) guides LC-HRMS/MS experimental design .

Q. What advanced analytical techniques resolve contradictions in reported spectral or thermodynamic data?

Q. How should researchers address discrepancies in published biological efficacy data for this compound?

- Methodological Answer : Replicate experiments under controlled conditions (e.g., fixed cell lines, standardized assay protocols). Meta-analysis of dose-response curves across studies identifies outliers. Validate findings using isogenic cell models or knockout organisms to isolate confounding variables .

Q. What methodologies assess the compound’s environmental impact, including degradation byproducts?

- Methodological Answer :

Perform OECD 301F biodegradation tests in aqueous media. Analyze degradation products via LC-QTOF-MS. Indoor surface adsorption studies (ATR-FTIR) evaluate interactions with common materials (e.g., PVC, glass) to model environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.